
4-(3,4-Dimethylphenoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(3,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. The reaction conditions often include a temperature range of 0°C to room temperature to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The large-scale production also incorporates purification steps to remove any impurities that may affect the performance of the compound in subsequent reactions.
化学反応の分析
Types of Reactions
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the reactants and drive the reaction forward.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and dissolve other reactants.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Applied in the modification of biomolecules for studying biological processes and interactions.
作用機序
The mechanism of action of 4-(3,4-dimethylphenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc reagent and promotes the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.
4-Methoxyphenylzinc Bromide: Another organozinc reagent with a methoxy substituent, used in organic synthesis.
4-Chlorophenylzinc Bromide: Contains a chlorine substituent and is used in various coupling reactions.
Uniqueness
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide is unique due to the presence of the 3,4-dimethylphenoxymethyl group, which can impart specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules with precise structural requirements.
特性
分子式 |
C15H15BrOZn |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
bromozinc(1+);1,2-dimethyl-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(10-13(12)2)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
IUSFEDGWQKFABS-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)OCC2=CC=[C-]C=C2)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


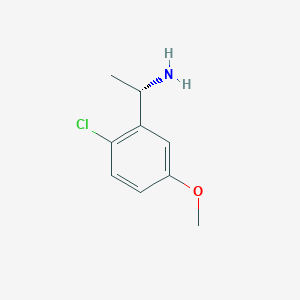
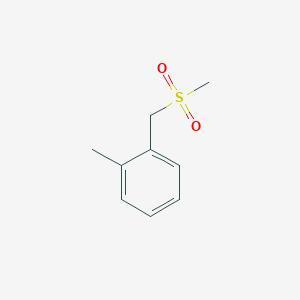
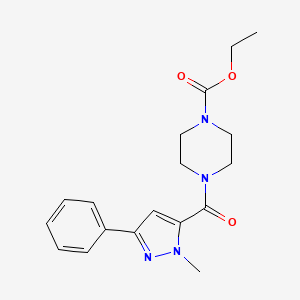

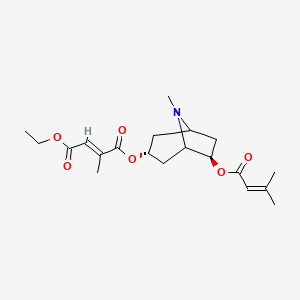
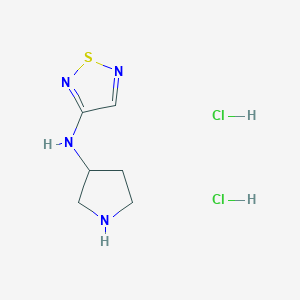

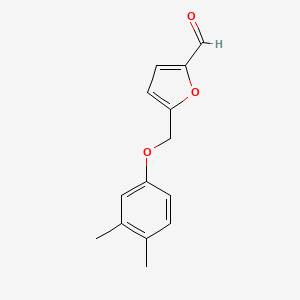

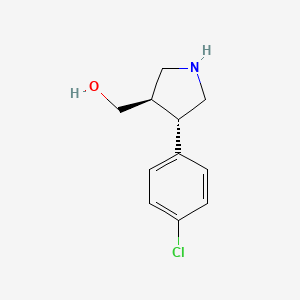
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
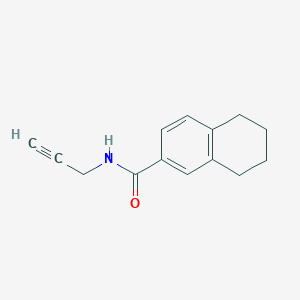
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)

